Product packaging for Cyclopentylidenehydrazine(Cat. No.:CAS No. 10080-41-8)

Cyclopentylidenehydrazine

Cat. No.: B8755232
CAS No.: 10080-41-8
M. Wt: 98.15 g/mol
InChI Key: HUFXTMLATKDGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentylidenehydrazine is a valuable chemical building block in organic and medicinal chemistry research. Its core structure features a hydrazone functional group, which is known for its versatile reactivity and presence in compounds with significant biological activities. This reagent is primarily used as a precursor in the synthesis of complex heterocyclic systems, including pyrazolines and various thiazole derivatives, which are core scaffolds in drug discovery . The hydrazone moiety, integral to this compound, is widely researched for its broad spectrum of pharmacological properties. Studies on hydrazone derivatives have demonstrated promising antimicrobial, anticancer, anti-inflammatory, antioxidant, and antitumoral activities . Furthermore, this functional group is instrumental in the development of enzyme inhibitors and serves as a key ligand for creating metal complexes with enhanced biological activity, a growing area in anticancer research . Beyond pharmaceutical applications, this compound and its derivatives are investigated for their material science applications. They have shown potential in the development of nonlinear optical (NLO) materials and are used as ligands in catalytic systems and as intermediates in the synthesis of various specialty chemicals . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment. Synonyms: Hydrazone of cyclopentanone. CAS No: Please contact our team for specific registry numbers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2 B8755232 Cyclopentylidenehydrazine CAS No. 10080-41-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10080-41-8

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

cyclopentylidenehydrazine

InChI

InChI=1S/C5H10N2/c6-7-5-3-1-2-4-5/h1-4,6H2

InChI Key

HUFXTMLATKDGEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NN)C1

Origin of Product

United States

Synthetic Methodologies and Strategies for Cyclopentylidenehydrazine and Its Derivatives

Direct Synthesis Approaches

The direct synthesis of cyclopentylidenehydrazine and its derivatives often involves the formation of a hydrazone functional group through the reaction of a carbonyl compound with a hydrazine (B178648) derivative.

Condensation Reactions for Cyclopentylidenehydrazide Formation

The formation of cyclopentylidenehydrazides typically occurs through condensation reactions. towson.edu These reactions involve the nucleophilic addition of a hydrazine derivative to a carbonyl compound, such as cyclopentanone (B42830), to form a β-hydroxy intermediate, which then dehydrates to yield the final hydrazone product. libretexts.org This process is a type of aldol (B89426) condensation, a powerful tool for creating carbon-carbon bonds while retaining reactive sites for further chemical changes. towson.edulibretexts.org

The fundamental reaction involves the reaction of an enol or an enolate ion with a carbonyl compound. libretexts.org In the context of this compound synthesis, a hydrazine derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This initial addition is often followed by the elimination of a water molecule to form the stable C=N double bond characteristic of hydrazones. libretexts.org The reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen is known as the Claisen-Schmidt condensation. libretexts.org

Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry principles, such as waste prevention, the use of safer solvents, and improved energy efficiency, are increasingly being applied to the synthesis of this compound and its derivatives. wjpmr.comsemanticscholar.org

Dry Grinding Synthesis Techniques for Hydrazone-Group Incorporating Cyclopentane (B165970) Derivatives

Dry grinding, a mechanochemical method, has emerged as a green and efficient technique for organic synthesis. nih.gov This method offers several advantages, including mild reaction conditions, environmental acceptability, simple product separation, and high selectivity and efficiency. nih.gov The synthesis of cyclopentylidene-hydrazino-thiazole derivatives has been successfully achieved using dry grinding conditions, yielding excellent to good product amounts in a short time. nih.gov This solvent-free approach involves grinding the reactants together, which can be done with a mortar and pestle or a ball mill. wjpmr.combeilstein-journals.org This technique is particularly advantageous as it often requires minimal or no solvent, thereby reducing waste and environmental impact. beilstein-journals.org

Solvent-Free Reaction Conditions

Solvent-free reactions represent a significant advancement in green chemistry, aiming to reduce pollution and handling costs by simplifying experimental procedures and work-up techniques. ias.ac.in These reactions can be conducted using only the reactants or by incorporating them into solid supports like clays, zeolites, silica, or alumina. ias.ac.in Thermal methods or irradiation with UV, microwaves, or ultrasound can be used to facilitate the reaction. ias.ac.in The absence of a solvent can enhance reaction rates and, in some cases, alter the course of the reaction, leading to different product yields and ratios. ias.ac.in This approach has been successfully applied to various organic reactions, including aldol condensations, which are fundamental to the synthesis of many hydrazones. beilstein-journals.orgias.ac.in

Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials. organic-chemistry.orgpreprints.org MCRs are highly valued for their ability to rapidly generate molecular diversity and complexity, making them a powerful tool in drug discovery and organic synthesis. mdpi.comnih.gov These reactions are characterized by high atom economy, operational simplicity, and time and cost efficiency. mdpi.com

Several named MCRs, such as the Biginelli, Ugi, and Passerini reactions, often involve carbonyl compounds and can be adapted for the synthesis of heterocyclic structures containing the this compound motif. organic-chemistry.orgnih.gov The success of an MCR depends on carefully controlling the reaction conditions, including solvent, temperature, catalyst, and reactant concentrations, to favor the formation of the desired product over side products. organic-chemistry.org The sequencing of MCRs with subsequent cyclization reactions is a particularly effective strategy for constructing diverse and complex heterocyclic scaffolds. nih.gov

Synthesis of Specific this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with diverse functionalities.

For instance, N'-(2-((4-Bromophenyl)amino)acetyl)succinohydrazide derivatives can be synthesized through a multistep process. This involves the formation of the corresponding acid compounds, followed by esterification and then hydrazinolysis. ekb.eg These acylhydrazides can then be reacted with sugars to prepare novel functionalized sugar hydrazones and their per-O-acetylated derivatives. ekb.eg

Another example is the synthesis of N-(cyclopentylideneamino)-4-nitrobenzamide, which is typically achieved by reacting 4-nitrobenzoic acid with this compound. ontosight.ai Thiazole-containing cyclopentane derivatives linked through a hydrazone group have also been synthesized. nih.gov Specifically, 2-(2-cyclopentylidenehydrazinyl)-4-phenyl-5-(phenyldiazenyl)-thiazole has been prepared through the reaction of 2-cycloalkylidene-hydrazinecarbothioamide with a hydrazonoyl halide in ethanol (B145695) with a catalytic amount of triethylamine (B128534). oszk.hu Furthermore, methyl 2-cyclopentylidenehydrazine-1-carbodithioate has been synthesized as a precursor for other heterocyclic compounds. oszk.hu

The following table provides a summary of some synthesized this compound derivatives and their reported yields.

Derivative NameReactantsSynthesis MethodYieldReference
Cyclopentylidene-hydrazino-thiazole derivativesCyclopentanone, Thiazole (B1198619) derivativeDry GrindingExcellent to Good nih.gov
N-(cyclopentylideneamino)-4-nitrobenzamide4-Nitrobenzoic acid, this compoundCondensationNot specified ontosight.ai
2-(2-Cyclopentylidenehydrazinyl)-4-phenyl-5-(phenyldiazenyl)-thiazole2-Cycloalkylidene-hydrazinecarbothioamide, 2-oxo-N',2-diphenylacetohydrazonoyl bromideCondensation in ethanol with triethylamineNot specified oszk.hu
N'1-(2-((4-Bromophenyl)amino)acetyl)-N'4-((2S,3R,4R)-2,3,4,5-tetrahydroxypentylidene)succinohydrazideN'-(2-((4-Bromophenyl)amino)acetyl)succinohydrazide, SugarCondensation76% ekb.eg

Thiazole-Incorporated Cyclopentylidenehydrazines

The integration of a thiazole moiety into the this compound scaffold is a significant area of synthetic focus. This has been achieved through various strategies, including the use of thioanhydrides, reactions with substituted thiazoles, and the application of green chemistry principles like ultrasound irradiation.

Synthesis of 2-Cyclopentylidenehydrazine-1-carbimidic-2-ethoxy-N-aryl-2-oxoacetohydrazonic Thioanhydride

A notable synthetic approach involves the creation of 2-cyclopentylidenehydrazine-1-carbimidic-2-ethoxy-N-aryl-2-oxoacetohydrazonic thioanhydride. nih.govresearcher.life This synthesis is accomplished through a dry grinding method, which represents a green chemistry technique. nih.govresearchgate.net The process offers several advantages, including mild reaction conditions, environmental friendliness, straightforward separation and purification, and high selectivity and efficiency. nih.gov This method has been successfully employed to synthesize a series of thiazole-incorporated cyclopentane derivatives containing a hydrazone group, yielding excellent to good results within minutes. nih.govresearchgate.net

Synthesis of 1-(4-(4-Methoxy/Bromophenyl)thiazol-2-yl)-2-cyclohexylidene/cyclopentylidenehydrazines

The synthesis of 1-(4-(4-Methoxy/Bromophenyl)thiazol-2-yl)-2-cyclopentylidenehydrazines is another key methodology. One reported synthesis involves the reaction of 2-cyclopentylidene-hydrazinecarbothioamide with 2-oxo-N',2-diphenylacetohydrazonoyl bromide in ethanol, with a catalytic amount of triethylamine, to produce 2-(2-cyclopentylidenehydrazinyl)-4-phenyl-5-(phenyldiazenyl)thiazole. oszk.hu The structure of this product was confirmed through elemental analysis and spectral data. oszk.hu

Ultrasound Irradiation for Thiazolylphthalazine Derivatives

Ultrasound irradiation has emerged as an efficient and green methodology for synthesizing novel 2-thiazolylphthalazine derivatives. mdpi.com This technique significantly reduces reaction times and improves yields. mdpi.commdpi.com For instance, the reaction of carbothioicacidamide with halogenated ketones under ultrasound irradiation produces new thiazole derivatives in excellent yields and short reaction times. mdpi.com Similarly, the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives via a one-pot, three-component reaction is significantly enhanced by ultrasound, with reaction times decreasing from hours to minutes and yields increasing substantially compared to conventional heating methods. mdpi.com This method is noted for its simplicity, convenience, and applicability to a range of nitrogen-containing heterocyclic compounds. mdpi.com The use of ultrasound in these syntheses offers advantages such as faster reaction rates, higher yields, and greater purity of the final products. mdpi.com

Benzoic Acid Derivatives of this compound

The derivatization of this compound with benzoic acid moieties represents another important synthetic avenue, leading to compounds with potential biological relevance.

Formation of N-(Cyclopentylideneamino)-4-nitrobenzamide

N-(Cyclopentylideneamino)-4-nitrobenzamide is a key benzoic acid derivative of this compound. ontosight.ainih.gov Its synthesis typically involves the reaction between 4-nitrobenzoic acid and this compound. ontosight.ai The structure of this compound is characterized by a benzoic acid moiety with a nitro group at the para position and a cyclopentylidenehydrazide group attached to the carboxyl group. ontosight.ai This compound belongs to the class of benzoic acid derivatives and has been a subject of study for its potential applications. ontosight.aisolubilityofthings.com

Reactants Product Significance
4-Nitrobenzoic acidN-(Cyclopentylideneamino)-4-nitrobenzamideForms a key benzoic acid derivative with potential biological activity. ontosight.aisolubilityofthings.com
This compound

Carbothioamide Derivatives

The synthesis of carbothioamide derivatives is a versatile strategy for modifying this compound. These derivatives serve as important intermediates and final compounds in various synthetic pathways. For example, 2-cyclopentylidenehydrazine-1-carbothioamide can be synthesized and subsequently used to create more complex heterocyclic systems. researchgate.net The reaction of this carbothioamide with appropriate ketones or aldehydes in ethanol under reflux leads to the formation of various thiosemicarbazone derivatives. researchgate.net

Starting Material Reagent Product Class
2-Cyclopentylidenehydrazine-1-carbothioamideKetones/AldehydesThiosemicarbazones
Synthesis of 2-Cyclopentylidenehydrazine-1-carbothioamide as a Precursor

2-Cyclopentylidenehydrazine-1-carbothioamide is a key intermediate synthesized from the reaction of thiosemicarbazide (B42300) with cyclopentanone. This thiosemicarbazone derivative serves as a crucial building block for the synthesis of more complex molecules, particularly heterocyclic compounds.

The synthesis is typically achieved by reacting cyclopentanone with thiosemicarbazide. google.com A common procedure involves dissolving thiosemicarbazide in a suitable solvent, such as aqueous ethanol or isopropanol, followed by the addition of cyclopentanone. The reaction mixture is often stirred at room temperature. The resulting precipitate, 2-cyclopentylidenehydrazine-1-carbothioamide, can then be isolated by filtration and purified by recrystallization from a solvent like hot ethanol, yielding the product often as pale yellow crystals or a light brown powder. google.comnih.gov One reported synthesis achieved a yield of 89.5%. nih.gov

This compound is a significant precursor for synthesizing various biologically active molecules. For instance, it is a starting material for producing 4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole, also known as remodelin (B1387608), a potent N-acetyltransferase 10 (NAT10) inhibitor. nih.gov The synthesis involves the reaction of 2-cyclopentylidenehydrazine-1-carbothioamide with a substituted acetophenone, such as 2-bromo-4′-cyanoacetophenone, in isopropanol. nih.gov Similarly, it has been used to synthesize other thiazole derivatives and N-(2-Chloro-4-sulfamoylphenyl)-2-cyclopentylidenehydrazine-1-carbothioamide, which has been investigated for its inhibitory activity against human carbonic anhydrase isoenzymes. lafontainelab.comresearchgate.net

Table 1: Research Findings on 2-Cyclopentylidenehydrazine-1-carbothioamide

ParameterFindingReference
Product Name 2-Cyclopentylidenehydrazine-1-carbothioamide nih.gov
Appearance Light brown powder nih.gov
Melting Point 160–161 °C nih.gov
Yield 89.5% nih.gov
Precursor Role Synthesis of remodelin and other thiazole derivatives nih.govlafontainelab.com

Carboxylic Acid Ester Derivatives

The 1,1-dimethylethyl ester of cyclopentylidene-hydrazinecarboxylic acid, also known as tert-butyl N'-(cyclopentylidene)hydrazinecarboxylate, is a derivative where the hydrazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is common in organic synthesis to control the reactivity of the hydrazine moiety.

The synthesis of this compound involves the condensation reaction between tert-butyl carbazate (B1233558) (hydrazinecarboxylic acid 1,1-dimethylethyl ester) and cyclopentanone. prepchem.comepa.gov A general synthetic protocol for such compounds involves dissolving tert-butyl carbazate in a solvent like aqueous ethanol. prepchem.com Cyclopentanone is then added to this solution, and the mixture is stirred at room temperature to allow for the formation of the hydrazone. The product can be isolated after removing the solvent and triturating the residue. prepchem.com The reaction is an acid-catalyzed condensation, forming a C=N double bond. The resulting Boc-protected hydrazone is a versatile intermediate for creating more complex molecules, including various pyrazole (B372694) derivatives. researchgate.net

Table 2: Data for Hydrazinecarboxylic acid, Cyclopentylidene-, 1,1-dimethylethyl Ester

PropertyValueReference
IUPAC Name tert-butyl N'-(cyclopentylidene)hydrazinecarboxylate epa.gov
Molecular Formula C10H18N2O2
CAS Number 79201-39-1 chemicalbook.com
Synthetic Precursors tert-Butyl carbazate, Cyclopentanone prepchem.com

Fused Nitrogen Heterocycles Derived from this compound

This compound and its derivatives are valuable precursors for the synthesis of fused nitrogen heterocycles, which are core structures in many biologically active compounds and pharmaceuticals. scholaris.caias.ac.in These synthetic strategies often involve cyclization reactions where the cyclopentylidenehydrazinyl moiety is incorporated into a new ring system.

One prominent strategy involves using 2-cyclopentylidenehydrazine-1-carbothioamide to construct fused thiazole ring systems. For example, the reaction of 2-cyclopentylidenehydrazine-1-carbothioamide with hydrazonoyl halides in ethanol with a catalytic amount of triethylamine yields 2-(2-cyclopentylidenehydrazinyl)-4-phenyl-5-(phenyldiazenyl)thiazole. oszk.hu This reaction proceeds via a cyclocondensation mechanism.

Another approach involves the synthesis of pyrazolo[1,5-a]pyrimidines, where cycloketone precursors are utilized to build the fused heterocyclic framework. oszk.hu The versatility of the this compound scaffold allows for its use in cascade reactions to form complex polycyclic structures. scholaris.ca The development of these synthetic routes is crucial for accessing novel chemical entities for drug discovery and material science. nih.govchim.itorganic-chemistry.org

Reaction Mechanisms and Chemical Reactivity of Cyclopentylidenehydrazine

Role in Organic Transformations

The unique structural features of cyclopentylidenehydrazine make it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and those assembled through multi-step, single-pot reactions.

Mechanism of Hydrazone Formation

This compound is synthesized through the reaction of cyclopentanone (B42830) with hydrazine (B178648). This reaction is a classic example of hydrazone formation, which proceeds via a nucleophilic addition-elimination mechanism. The initial step involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of cyclopentanone. This is typically followed by a series of proton transfer steps, leading to a carbinolamine intermediate. Subsequent elimination of a water molecule from the carbinolamine generates the stable C=N double bond of the this compound product. This condensation reaction follows standard imine formation mechanisms. smolecule.com The compound can be isolated as an intermediate in multi-step synthetic sequences. fu-berlin.de

Table 1: Mechanism of this compound Formation

Step Description Intermediate/Product
1. Nucleophilic Attack The lone pair of electrons on a nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of cyclopentanone. A zwitterionic intermediate is formed.
2. Proton Transfer A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a neutral carbinolamine. Carbinolamine
3. Protonation of Hydroxyl The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). Protonated Carbinolamine
4. Elimination The lone pair on the second nitrogen atom forms a double bond with the carbon, expelling a molecule of water. Iminium ion
5. Deprotonation A base (often a water molecule) removes a proton from the nitrogen atom, yielding the final hydrazone product. This compound

Participation in Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive chemical transformations that occur in a single pot under the same reaction conditions, without the need to isolate intermediates. baranlab.orgnumberanalytics.comslideshare.net This approach enhances synthetic efficiency by reducing the number of steps and purification procedures. numberanalytics.com

Derivatives of this compound have been utilized in such processes. For instance, research has shown the synthesis of thiazole-incorporated cyclopentane (B165970) structures starting from this compound derivatives. researchgate.net In these multi-step sequences, the functionality introduced in one step is immediately used in the subsequent transformation, allowing for the rapid construction of complex molecular architectures. scholaris.ca The this compound moiety can act as a key structural element that directs the formation of subsequent rings or functional group installations in a controlled manner.

Electrophilic Reactivity of Derived Species

While the hydrazine moiety is nucleophilic, this compound can be converted into various derived species that exhibit significant electrophilic reactivity. The reactivity of these derivatives often centers on the carbonyl group or an iminium ion equivalent. pressbooks.pubopenochem.org

A key example involves the formation of N-acyliminium ions. When the exocyclic nitrogen of the hydrazone is acylated, the resulting species can generate a highly electrophilic N-acyliminium ion. Such ions are powerful electrophiles capable of reacting with a wide range of nucleophiles, including less reactive aromatic rings, under mild conditions. wikipedia.org This strategy is employed in reactions like the Pictet–Spengler reaction, where an iminium ion's electrophilicity drives the crucial ring-closing step. wikipedia.org The electrophilicity of acyl-derived species generally follows a trend where derivatives of stronger acids (like acyl chlorides) are more reactive than those of weaker acids (like amides). openochem.org This principle allows for the tuning of reactivity based on the chosen acyl group.

Investigations into Reactive Intermediates

Characterization of Short-Lived Species

The study of this compound and its derivatives can involve the formation of various reactive intermediates. For example, hydrazones are capable of tautomerizing to form azo compounds, a process that can be followed spectroscopically. lafontainelab.com In studies of related p-substituted cyclopentylidene-[4-(phenyl)thiazol-2-yl]-hydrazones, NMR analysis over time revealed the appearance of new peaks in the aromatic region, which suggests the formation of new products via short-lived intermediates. lafontainelab.com

In a broader context, trapping reagents are frequently used to detect unstable reactive metabolites. nih.gov For instance, hard electrophiles like aldehydes can be trapped by amine derivatives, while soft electrophiles react with thiols. nih.gov Although specific trapping studies on this compound intermediates are not detailed in the provided context, such methods would be applicable for identifying transient electrophilic species generated during its reactions.

Mechanistic Implications of Intermediate Formation

The identification of reactive intermediates provides critical insight into how a chemical transformation occurs. uoanbar.edu.iq The formation of a specific intermediate can dictate the reaction pathway and the structure of the final product.

For example, if a reaction involving a this compound derivative proceeds through an N-acyliminium ion, as in certain Pictet-Spengler type cyclizations, this intermediate explains the subsequent intramolecular electrophilic aromatic substitution that leads to ring formation. wikipedia.org Alternatively, some reactions involving hydrazine-based structures have been shown to involve the generation of radicals. researchgate.net The detection of such radical species would imply a completely different, non-ionic mechanism of action, potentially involving single-electron transfer steps. researchgate.net Therefore, determining whether a reaction proceeds through cationic, anionic, or radical intermediates is fundamental to understanding and controlling the chemical reactivity of this compound and its derivatives.

Specific Examples of Reactive Intermediates

The reactivity of this compound is characterized by the formation of several key reactive intermediates, which are central to its role in various organic transformations. These transient species are typically not isolated but are generated in situ to participate in subsequent reaction steps, leading to the final products. Key examples include intermediates formed during deoxygenation reactions, synthesis of heterocyclic systems, and cycloadditions.

Hydrazone Anions and Carbanions in Wolff-Kishner Reduction

The Wolff-Kishner reduction is a fundamental reaction for the deoxygenation of aldehydes and ketones to their corresponding alkanes, and it proceeds via this compound as an intermediate when applied to cyclopentanone. alfa-chemistry.comwikipedia.org This reaction requires strongly basic conditions and high temperatures. masterorganicchemistry.com The mechanism involves the initial formation of the hydrazone, followed by deprotonation to generate a resonance-stabilized hydrazone anion. alfa-chemistry.comwikipedia.org This anion is a crucial reactive intermediate.

The rate-determining step is often considered the deprotonation of the hydrazone by a strong base, such as potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol, to form the hydrazone anion. wikipedia.orgmasterorganicchemistry.com This anion exists in resonance, with one form placing a negative charge on the carbon atom. libretexts.org Subsequent protonation of this carbon by a proton source (like the solvent) leads to a diazene (B1210634) (or diimide) intermediate. wikipedia.orgmasterorganicchemistry.com A second deprotonation at the nitrogen atom results in a new anion which then undergoes irreversible loss of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate a carbanion. masterorganicchemistry.combyjus.com This highly reactive carbanion is then rapidly protonated by the solvent to yield the final alkane product, cyclopentane. masterorganicchemistry.comlibretexts.org

Table 1: Reactive Intermediates in the Wolff-Kishner Reduction of Cyclopentanone

Intermediate NameFormula/StructureRole in ReactionSubsequent Transformation
Hydrazone AnionC₅H₉N₂⁻Formed by deprotonation of this compound.Undergoes protonation at the carbon atom. wikipedia.orglibretexts.org
CarbanionC₅H₉⁻Formed after the elimination of N₂ gas. masterorganicchemistry.combyjus.comProtonated by solvent to form the final alkane product. libretexts.org

Intermediates in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.netfrontiersin.orgopenmedicinalchemistryjournal.com These reactions involve the formation of specific intermediates that dictate the structure of the resulting ring system.

In one example, the reaction of 2-cyclopentylidenehydrazine-1-carbothioamide with 2-bromo-4′-cyanoacetophenone involves the initial nucleophilic attack of the hydrazine nitrogen, leading to a complex cascade of cyclization and dehydration steps to form a thiazole (B1198619) ring. nih.gov Similarly, reaction with hydrazonoyl halides leads to the formation of 2-(2-cyclopentylidenehydrazinyl)-4-phenyl-5-(phenyldiazenyl)thiazole, where the hydrazone moiety acts as a dinucleophile. oszk.hu

Furthermore, this compound can be used to synthesize pyrazolo[1,5-a]pyrimidines. researchgate.net The proposed mechanism involves the initial reaction with a β-ketoester or similar compound, leading to an intermediate which then undergoes intramolecular cyclization and dehydration to form the fused heterocyclic system. oszk.huresearchgate.net

Table 2: Examples of this compound in Heterocycle Synthesis

Reactant(s)Resulting HeterocycleKey Intermediate TypeReference(s)
2-Cyclopentylidenehydrazine-1-carbothioamide, 2-bromo-4′-cyanoacetophenoneThiazole derivativeNucleophilic addition intermediate nih.gov
This compound, Hydrazonoyl halideArylazothiazole derivativeNucleophilic substitution/cyclization intermediate oszk.hu
This compound, β-Diketone/β-KetoesterPyrazolo[1,5-a]pyrimidineMichael addition/cyclization intermediate oszk.huresearchgate.net

Diazoalkane Intermediates

The oxidation of hydrazones is a known method for generating diazo compounds. This compound can be oxidized, for instance with manganese dioxide, to form the corresponding diazoalkane, diazocyclopentane. lookchem.com This reactive intermediate is a 1,3-dipole and can undergo various subsequent reactions, most notably cycloadditions or reactions with transition metal complexes. lookchem.comwikipedia.org For example, research has shown that diazoalkanes generated in situ from hydrazones can react with dimetallic complexes to form μ-alkylidene complexes. lookchem.com

Azomethine Ylide Intermediates in 1,3-Dipolar Cycloadditions

Hydrazones can be precursors to azomethine ylides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for constructing five-membered nitrogen-containing heterocycles like pyrrolidines. researchgate.netmdpi.com Azomethine ylides are 1,3-dipoles of the allyl anion type. mdpi.com While direct generation from this compound itself is less commonly cited, the general principle of hydrazone chemistry suggests its potential as a precursor. The reaction involves the generation of the ylide, which then reacts with a dipolarophile, such as an alkene or alkyne, in a concerted [4+2] cycloaddition process to form a five-membered ring. wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for the synthesis of a wide array of substituted pyrrolidines and other related heterocyclic structures. mdpi.comresearchgate.net

Theoretical and Computational Investigations of Cyclopentylidenehydrazine

Quantum Chemical Studies

Quantum chemical studies are instrumental in understanding the fundamental behavior of molecules. These studies employ principles of quantum mechanics to model and predict molecular properties, offering a microscopic view that complements experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry. explorationpub.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying a wide range of molecular systems. inpressco.comresearchgate.net DFT calculations are central to understanding the geometry, electronic structure, and reactivity of Cyclopentylidenehydrazine.

The initial step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. For this compound, this is often achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. explorationpub.cominpressco.com This functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation.

The 6-311+G(d,p) basis set is a sophisticated set of functions used to describe the distribution of electrons within the molecule. The components of this basis set notation signify:

6-311 : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a more accurate representation than smaller basis sets.

+G : The addition of diffuse functions, which are important for describing the behavior of electrons that are far from the atomic nuclei.

** (d,p)**: The inclusion of polarization functions on heavy (d) and hydrogen (p) atoms, allowing for more flexibility in describing the shape of the electron cloud and accounting for the effects of bonding on atomic orbitals.

The combination of the B3LYP functional with the 6-311+G(d,p) or similar basis sets has been shown to provide reliable predictions of molecular geometries and other properties for a variety of organic molecules. nih.govscielo.br The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is found.

Table 1: Representative Optimized Geometrical Parameters for a Hydrazine (B178648) Derivative (Illustrative) Note: This table provides an illustrative example of the types of data obtained from geometrical optimization. Actual values for this compound would require specific calculations.

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond LengthN-N1.45 Å
Bond LengthC=N1.28 Å
Bond AngleC-N-N118.5°
Dihedral AngleH-N-N-C105.0°

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity and spectroscopic properties. A critical aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the orbital from which the molecule is most likely to donate electrons in a chemical reaction. The energy of the HOMO (E_HOMO) is related to the ionization potential of the molecule.

LUMO : This is the orbital to which the molecule is most likely to accept electrons. The energy of the LUMO (E_LUMO) is related to the electron affinity. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. ajchem-a.com Conversely, a large gap indicates higher kinetic stability. irjweb.com DFT calculations, often at the same level of theory as the geometry optimization, are used to determine the energies of these orbitals. nih.gov

Table 2: Calculated Frontier Orbital Energies and Related Properties (Illustrative) Note: These values are for illustrative purposes. Specific calculations are needed for this compound.

ParameterValue (eV)
E_HOMO-6.50
E_LUMO-1.20
HOMO-LUMO Gap (ΔE)5.30

The movement of electrons within a molecule or between molecules is fundamental to chemical reactions and many physical phenomena. aps.org Theoretical calculations can elucidate the mechanisms of charge transfer. nih.gov This can involve analyzing how the electron density redistributes upon electronic excitation, often from the HOMO to the LUMO. researchgate.net

The nature of the HOMO and LUMO can provide initial insights. If the HOMO is localized on one part of the molecule (an electron-donating group) and the LUMO is on another (an electron-accepting group), excitation can lead to an intramolecular charge transfer. researchgate.net More advanced analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the interactions between filled and vacant orbitals, providing a detailed picture of the charge transfer pathways and stabilization energies within the molecule. The study of charge transfer is critical for understanding reaction mechanisms and designing materials with specific electronic properties. researchgate.netresearchgate.net

In the context of molecular chemistry, the term "band gap" is often used interchangeably with the HOMO-LUMO gap, especially when discussing the electronic properties of a single molecule. bath.ac.uk This energy gap represents the minimum energy required for an electronic excitation. bath.ac.ukuomustansiriyah.edu.iq For materials in the solid state, the band gap is the energy difference between the valence band and the conduction band. nih.govsci-hub.se

Theoretical calculations using DFT provide a direct way to estimate the HOMO-LUMO gap. rsc.org The magnitude of this gap is a key indicator of a molecule's potential application in electronic devices. Materials with smaller band gaps are typically semiconductors, while those with large gaps are insulators. bath.ac.uk The calculated band gap can be correlated with experimental measurements from UV-visible spectroscopy.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. researchgate.netwolfram.com

The MEP map uses a color scale to represent different potential values:

Red and Yellow : Regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net

Blue : Regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

Green : Regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would reveal the most likely sites for protonation (areas of high negative potential, likely around the nitrogen atoms) and interactions with nucleophiles (areas of positive potential). The MEP is calculated from the optimized geometry and provides a holistic view of how a molecule will interact with other charged or polar species. uni-muenchen.deresearchgate.net

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of its intermolecular forces. The surface is often colored based on a normalized contact distance (d_norm), which uses red to indicate contacts shorter than the van der Waals radii (strong interactions), white for contacts around the van der Waals limit, and blue for longer contacts. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For this compound, the primary interactions expected would involve hydrogen bonds and van der Waals forces. Given its structure, the key contacts would be H···H, C-H···N, and N-H···N interactions. The H···H contacts typically cover the largest surface area, reflecting the prevalence of dispersion forces. nih.gov The C-H···N and N-H···N interactions, being forms of hydrogen bonding, would appear as distinct spikes in the fingerprint plot and as red regions on the d_norm surface, indicating their significance in the crystal packing. researchgate.netmdpi.com

The analysis can be further detailed by examining properties like the shape index and curvedness to identify features such as π-π stacking, although this is not expected to be a dominant interaction for this compound due to the absence of aromatic rings. mdpi.com

Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypeDescriptionPredicted Contribution
H···HInteractions between hydrogen atoms on adjacent molecules.Major contribution, representing dispersion forces. nih.gov
C-H···NWeak hydrogen bonds between a carbon-bound hydrogen and a nitrogen lone pair.Significant, contributing to the supramolecular assembly.
N-H···NHydrogen bonds between the hydrazine N-H group and a nitrogen on a neighboring molecule.Significant, likely a key directional force in crystal packing.

Ab Initio Methods (e.g., Hartree-Fock, Post-Hartree-Fock, Quantum Monte Carlo)

Ab initio (Latin for "from first principles") methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without reliance on empirical parameters, using only fundamental physical constants. wikipedia.org These methods provide detailed insights into the electronic structure, geometry, and energy of a molecule.

Hartree-Fock (HF) Method: The Hartree-Fock method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It treats each electron as moving in the average electrostatic field of all other electrons, thus neglecting the instantaneous electron-electron repulsion, a factor known as electron correlation. arxiv.orgpennylane.ai For this compound, an HF calculation would provide a good initial estimate of its molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and total electronic energy. pennylane.ai

Post-Hartree-Fock Methods: To improve upon the HF approximation, post-Hartree-Fock methods incorporate electron correlation. These methods use the Hartree-Fock result as a starting point and apply corrections. Examples include Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. nih.gov Applying these methods to this compound would yield more accurate energies and properties, bringing theoretical predictions closer to experimental reality. For instance, a Coupled Cluster calculation with single, double, and perturbative triple excitations, denoted CCSD(T), is often considered the "gold standard" for its high accuracy in energy calculations for small to medium-sized molecules. nih.gov

Quantum Monte Carlo (QMC): Quantum Monte Carlo methods are a class of stochastic techniques that offer a powerful alternative for solving the Schrödinger equation with very high accuracy. illinois.edugithub.io Unlike deterministic methods, QMC uses random sampling to compute multidimensional integrals that appear in quantum mechanics. sissa.it This approach can handle complex, explicitly correlated wavefunctions and scales favorably for larger systems compared to high-level post-HF methods. illinois.edu A QMC simulation for this compound could provide a benchmark value for its ground-state energy, accounting for a very high degree of electron correlation. However, these methods are computationally intensive. rutgers.edu

Table 2: Comparison of Ab Initio Methods for this compound

MethodKey FeatureAdvantageLimitation
Hartree-Fock (HF)Mean-field approximation. wikipedia.orgComputationally less expensive; good starting point. arxiv.orgNeglects electron correlation. pennylane.ai
Post-Hartree-Fock (e.g., CCSD(T))Systematically includes electron correlation. nih.govHigh accuracy for energy and properties. nih.govComputationally very demanding, scales poorly with system size.
Quantum Monte Carlo (QMC)Stochastic, statistical approach. illinois.eduHighly accurate, excellent scalability on parallel computers. illinois.eduComputationally intensive; results have statistical error. rutgers.edu

Structure-Reactivity Relationship Prediction

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, identifying the most likely sites of interaction.

Computational Prediction of Reaction Sites

Predicting the site- and regioselectivity of chemical reactions is a primary goal of computational chemistry. rsc.org For this compound, computational models can identify which atoms are most susceptible to electrophilic or nucleophilic attack. This is typically achieved by analyzing the molecule's electronic properties calculated through methods like Density Functional Theory (DFT) or ab initio calculations.

Key indicators of reactivity include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the most negative potential would be localized around the nitrogen atoms due to their lone pairs, identifying them as primary nucleophilic centers.

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO is critical. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs. The C=N double bond would also feature prominently in the frontier orbitals, indicating its availability for addition reactions.

Calculated Atomic Charges: Methods like Mulliken or Natural Population Analysis (NPA) assign partial charges to each atom. Atoms with a more negative charge are identified as nucleophilic, while those with a more positive charge are electrophilic.

These computational tools allow chemists to rationalize and predict reaction outcomes, guiding synthetic planning. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orglongdom.org These models are widely used in drug discovery and toxicology to predict the activity of new or untested chemicals, reducing the need for extensive experimental work. nih.govrsc.org

A QSAR study for this compound would involve several key steps:

Data Set Assembly: A collection of molecules structurally related to this compound with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) would be required.

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP, molar volume), electronic descriptors (e.g., dipole moment, orbital energies), and topological indices that describe molecular shape and branching. longdom.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Once a validated QSAR model is established, it could be used to predict the biological activity of this compound itself or its derivatives before they are synthesized, providing a cost-effective screening tool. nih.gov

Table 3: Common Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorsInformation Encoded
PhysicochemicalLogP (Partition Coefficient), Molar RefractivityHydrophobicity, bulkiness, polarizability. longdom.org
ElectronicDipole Moment, HOMO/LUMO Energies, Atomic ChargesElectron distribution, reactivity, polar interactions. nih.gov
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular size, shape, branching, and complexity.
3D-QSARCoMFA/CoMSIA fields3D steric and electrostatic fields around the molecule. wikipedia.org

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization of Synthesized Compounds

Spectroscopic techniques are fundamental to the characterization of cyclopentylidenehydrazine derivatives, offering insights into the electronic and vibrational properties of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. uobasrah.edu.iqyoutube.com

In the analysis of compounds synthesized from this compound, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. Key features to analyze include chemical shifts (δ), integration (the area under a peak), and spin-spin coupling (multiplicity). youtube.comchegg.com For instance, the signals for the protons on the cyclopentyl ring would appear at specific chemical shifts, and their multiplicity would indicate the number of neighboring protons.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. youtube.comrsc.org Each unique carbon atom in a this compound derivative will produce a distinct signal, with its chemical shift indicating its functional group and electronic environment. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Hypothetical this compound Derivative

Assignment ¹H NMR (δ, ppm) Multiplicity Integration ¹³C NMR (δ, ppm)
N-H8.50Singlet1H-
C=N---165.0
Aromatic-H7.20-7.40Multiplet5H128.0-135.0
Cyclopentyl-H (α to C=N)2.50Triplet4H35.0
Cyclopentyl-H (β to C=N)1.80Quintet4H25.0

Note: This table is illustrative and actual values will vary depending on the specific derivative.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. youtube.com

When a this compound derivative is analyzed by MS, it is first ionized, and the resulting molecular ion's mass-to-charge ratio provides the molecular weight. libretexts.org Further fragmentation of the molecular ion within the mass spectrometer yields a unique pattern of fragment ions. libretexts.orggre.ac.ukmiamioh.edu Analysis of these fragments can help to piece together the structure of the original molecule. Common fragmentation pathways for hydrazones may involve cleavage of the N-N bond or fragmentation of the cyclopentyl ring. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing fragile molecules and for studying reaction mechanisms. nih.govnih.gov In the context of reactions involving this compound, ESI-MS can be used to detect and characterize reaction intermediates and products in solution. researcher.life This technique allows for the gentle transfer of ions from solution to the gas phase, preserving their structure for mass analysis. researchgate.net By monitoring the reaction mixture over time, ESI-MS can provide valuable insights into the sequence of steps in a chemical transformation. elsevierpure.com

Ion spectroscopy combines mass spectrometry with spectroscopic techniques to provide detailed structural information about gas-phase ions, such as reaction intermediates. rsc.orgrsc.org By isolating an ion of a specific mass-to-charge ratio and then irradiating it with a laser, one can obtain a spectrum (e.g., an infrared spectrum) of that specific ion. uni-koeln.denih.gov This powerful method allows for the direct characterization of transient species that may be difficult or impossible to study by other means. For reactions involving this compound, ion spectroscopy could be employed to confirm the structure of proposed cationic or radical intermediates. uni-koeln.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of molecules.

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. mrclab.com Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific bonds. In a this compound derivative, key vibrational bands would include the N-H stretch, the C=N stretch, and the C-H stretches of the cyclopentyl ring. mu-varna.bg

Ultraviolet-Visible (UV-Vis) Spectroscopy examines the electronic transitions within a molecule. uobabylon.edu.iqijprajournal.com The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy one. psu.edu The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. For this compound and its derivatives, the C=N chromophore and any associated conjugated systems will give rise to characteristic UV-Vis absorption bands. ijprajournal.com

Table 2: Typical IR and UV-Vis Spectroscopic Data for a this compound Derivative

Spectroscopic Technique Functional Group/Transition Characteristic Absorption
IRN-H Stretch3200-3400 cm⁻¹
IRC-H Stretch (sp³)2850-3000 cm⁻¹
IRC=N Stretch1640-1690 cm⁻¹
UV-Visπ → π~200-250 nm
UV-Visn → π~270-300 nm

Note: These are general ranges and can be influenced by the specific molecular structure and solvent.

Mass Spectrometry (MS)

Diffraction Techniques for Solid-State Structures

While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Characterization of Adducts and Intermediates

This compound readily engages in a variety of chemical reactions, forming stable adducts and transient intermediates. The characterization of these species is vital for understanding reaction mechanisms and for the synthesis of new chemical entities.

This compound can form a range of adducts, most notably with metal ions, leading to the formation of coordination complexes. The structural characterization of these adducts is typically achieved through a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

The hydrazone moiety of this compound possesses multiple coordination sites, including the imine nitrogen and the terminal amino group, allowing it to act as a versatile ligand in coordination chemistry. The interaction with metal ions can lead to the formation of stable chelate rings.

Studies on various hydrazone complexes have shown that the ligand can coordinate to metal centers in a bidentate fashion, utilizing both the imine nitrogen and the enolic oxygen (after tautomerization). This coordination is confirmed by shifts in the characteristic infrared (IR) absorption bands of the C=N and N-N bonds, as well as the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. eurjchem.com

For instance, in a study of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes, the shift of the C=N and amide bands in the IR spectra, along with the appearance of new bands in the 565–592 cm⁻¹ and 445–488 cm⁻¹ regions, confirmed the coordination to the metal ion through the enolic oxygen and the azomethine nitrogen. nih.gov X-ray diffraction studies of such complexes provide definitive proof of the coordination mode and the resulting geometry of the adduct.

The formation of adducts is not limited to metal complexes. This compound can also react with other organic molecules to form stable products, the structures of which can be elucidated using similar analytical techniques, including NMR, IR, and mass spectrometry.

The formation of this compound from the reaction of cyclopentanone (B42830) and hydrazine (B178648), as well as its subsequent reactions, proceeds through various intermediates. The direct observation and characterization of these transient species are crucial for a complete understanding of the reaction kinetics and mechanism.

Modern analytical techniques allow for the real-time, or in-situ, monitoring of chemical reactions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly well-suited for this purpose. These techniques can provide continuous data on the concentration of reactants, intermediates, and products as the reaction progresses.

For example, ¹H NMR spectroscopy can be used to monitor the disappearance of the signals corresponding to the starting materials (cyclopentanone and hydrazine) and the appearance of new signals corresponding to the hydrazone product and any observable intermediates. By integrating the signal intensities over time, a kinetic profile of the reaction can be constructed. This approach has been successfully applied to study the kinetics of hydrazone formation in various systems.

A study on the synthesis of hydrazodicarbonamide from urea (B33335) and hydrazine utilized the measurement of hydrazine concentration over time to determine the reaction rate constants, identifying the formation of semicarbazide (B1199961) as the rate-limiting step. doaj.orgsciencemadness.org While this study does not directly involve this compound, the kinetic methodology is directly applicable to its formation.

In-situ FTIR spectroscopy offers another powerful tool for real-time monitoring. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, changes in the infrared spectrum can be continuously recorded. The appearance and disappearance of characteristic vibrational bands, such as the C=O stretch of cyclopentanone and the C=N stretch of the forming this compound, can be tracked to follow the reaction progress. This technique is particularly useful for reactions that are too fast for traditional offline analysis.

Applications in Organic Synthesis and Catalysis

As Synthetic Intermediates and Precursors

The utility of Cyclopentylidenehydrazine as a precursor is notable in the synthesis of various organic molecules, including functionalized alkenes and diverse heterocyclic systems.

While the direct conversion of this compound to alkenyl nonaflates is not a widely documented transformation, the synthesis of such compounds from the parent ketone, cyclopentanone (B42830), is well-established. Alkenyl nonaflates are valuable intermediates in cross-coupling reactions due to the excellent leaving group ability of the nonaflate group. A general method for the synthesis of alkenyl nonaflates involves the deprotonation of a ketone to form an enolate, which is then trapped with nonafluorobutanesulfonyl fluoride (B91410) (NfF).

A modern approach to this conversion utilizes phosphazene bases for the deprotonation of the carbonyl compound in the presence of nonafluorobutane-1-sulfonyl fluoride, providing the corresponding alkenyl nonaflates in high yields. researchgate.netlookchem.com This method is particularly effective for cyclic ketones. Given that this compound is readily prepared from cyclopentanone, a two-step synthetic sequence can be envisaged where cyclopentanone is first converted to its corresponding alkenyl nonaflate, which could then potentially undergo further reactions.

Table 1: Synthesis of Alkenyl Nonaflates from Cyclic Ketones

KetoneBaseReagentProductYield (%)Reference
CyclohexanonePhosphazene P1-t-BuNfF1-Cyclohexenyl nonaflate95 lookchem.com
4-tert-ButylcyclohexanonePhosphazene P1-t-BuNfF4-tert-Butyl-1-cyclohexenyl nonaflate98 lookchem.com
CyclopentanonePhosphazene P1-t-BuNfF1-Cyclopentenyl nonaflate96 lookchem.com

This compound is a valuable precursor for the synthesis of a variety of complex heterocyclic scaffolds, owing to the reactive nature of the hydrazone functionality. This moiety can participate in various cyclization and cycloaddition reactions to form stable aromatic and non-aromatic ring systems.

Indoles: The Fischer indole (B1671886) synthesis is a classic and widely used method for the preparation of indoles. testbook.com This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. acs.orgacs.org By reacting this compound with a substituted phenylhydrazine, a variety of indole derivatives bearing a spiro-cyclopentane ring at the 3-position can be synthesized. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the success of the reaction. stackexchange.comrsc.orgalfa-chemistry.com

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.commdpi.com this compound can react with various 1,3-diketones or β-ketoesters to yield substituted pyrazoles. The reaction conditions can be optimized for yield and regioselectivity, and green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, have been developed for this transformation. nih.govrsc.orgnih.gov

Pyridazines: Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. Their synthesis can be achieved through the reaction of a 1,4-dicarbonyl compound with hydrazine. rsc.org Thus, this compound can serve as the hydrazine source in reactions with appropriate 1,4-diketones or their equivalents to construct the pyridazine (B1198779) ring. Lewis acid catalysis can be employed to facilitate this cyclocondensation reaction. acs.org Solvent-free and solid-state reaction conditions have also been reported for the synthesis of pyridazines from dicarbonyl compounds and a solid hydrazine source, offering a greener alternative to traditional methods. ewha.ac.kr

Table 2: Heterocyclic Scaffolds from Hydrazone Precursors

HeterocycleReactant(s)General Reaction Type
IndoleArylhydrazine, Ketone/AldehydeFischer Indole Synthesis
Pyrazole (B372694)1,3-Dicarbonyl Compound, HydrazineCondensation/Cyclization
Pyridazine1,4-Dicarbonyl Compound, HydrazineCondensation/Cyclization

In Organocatalysis and Related Catalytic Systems

The inherent reactivity of the hydrazone group in this compound also allows for its potential application in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions.

Enamine and iminium catalysis are powerful strategies in asymmetric synthesis, typically involving the reaction of a carbonyl compound with a chiral secondary amine catalyst to form a nucleophilic enamine or an electrophilic iminium ion. While primary amines and their derivatives are the most common catalysts, the nitrogen atoms in hydrazine and its derivatives can also participate in similar catalytic cycles.

Recent research has demonstrated the utility of hydrazone activation in aminocatalytic cascade reactions. For instance, a pyrrole-derived hydrazone has been shown to participate in a cascade reaction that proceeds through the formation of an iminium ion from an α,β-unsaturated aldehyde and a chiral secondary amine catalyst. acs.org The hydrazone moiety acts as a nucleophile in a subsequent Friedel-Crafts-type reaction. This suggests that this compound could potentially be employed in similar catalytic systems, where the nitrogen atoms of the hydrazine group could be involved in the formation of catalytically active species or where the hydrazone itself acts as a reactive intermediate. The formation of hydrazones can be accelerated by both metal ions and auxiliary amines, indicating a synergistic effect between metallo- and organocatalysis. researchgate.net

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound and related hydrazones can be aligned with these principles through various strategies.

The synthesis of hydrazones itself can be performed under green conditions. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of hydrazones and their subsequent conversion to heterocyclic compounds like indoles and pyrazoles. nih.govtandfonline.comnih.govnih.govmdpi.comnih.govsciforum.net Solvent-free reaction conditions, such as grinding (mechanochemistry), offer another environmentally benign approach by eliminating the need for potentially harmful organic solvents. ewha.ac.kr Furthermore, the use of greener solvents, such as water or ethanol (B145695), in these syntheses contributes to a more sustainable process. rsc.org The development of organocatalytic methods, like the use of L-proline for the synthesis of hydrazide derivatives, also aligns with green chemistry principles due to the catalyst's reusability and the mild reaction conditions. mdpi.com

Table 3: Green Chemistry Approaches in Hydrazone Chemistry

Green Chemistry PrincipleApplication in Hydrazone Synthesis/Reactions
Alternative Energy SourcesMicrowave irradiation for faster reactions and higher yields.
Use of Safer SolventsReactions in water, ethanol, or solvent-free conditions.
CatalysisUse of reusable organocatalysts like L-proline.
Atom EconomyOne-pot multi-component reactions to synthesize complex molecules.

The efficiency and selectivity of reactions involving this compound can be significantly influenced by the choice of catalyst. The design and optimization of catalytic systems are therefore crucial for achieving desired chemical transformations.

In the context of the Fischer indole synthesis , the selection of the acid catalyst is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) have been successfully employed. stackexchange.comrsc.orgalfa-chemistry.com The choice of catalyst can affect the reaction rate and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization. scispace.com

For the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, a variety of catalysts can be used to optimize the reaction. While the reaction can proceed without a catalyst, acidic or basic conditions can accelerate the condensation and cyclization steps. mdpi.com The use of specific catalysts can also control the regioselectivity of the reaction when unsymmetrical dicarbonyl compounds are used.

In the synthesis of pyridazines , Lewis acids can play a key role in activating the dicarbonyl compound towards nucleophilic attack by the hydrazine. acs.org Copper-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones provides an alternative route to pyridazines, where the choice of solvent can determine whether the dihydropyridazine (B8628806) or the fully aromatized pyridazine is obtained. organic-chemistry.org Furthermore, the development of dual-functional catalysts, for instance, an organic p-n bilayer with a silver co-catalyst, has been shown to be effective for hydrazine oxidation, indicating the potential for designing sophisticated catalytic systems for reactions involving hydrazine derivatives. nih.govrsc.org

Q & A

Q. What established synthetic routes are available for Cyclopentylidenehydrazine, and how can reaction yields be optimized?

this compound is typically synthesized via cyclization reactions involving hydrazine derivatives and cyclopentanone precursors. Optimization strategies include:

  • Adjusting stoichiometric ratios of reactants (e.g., hydrazine:cyclopentanone at 1:1.2 molar ratio).
  • Employing catalysts like acetic acid or Lewis acids to accelerate imine formation.
  • Conducting reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Monitoring reaction pH (5.5–6.5) to stabilize intermediates. Yield improvements (>75%) are achievable via reflux in aprotic solvents (e.g., DMF) at 60–80°C .

Q. Which spectroscopic techniques are most effective for confirming this compound’s structural integrity?

  • ¹H/¹³C NMR : Identify hydrazine protons (δ 2.5–3.5 ppm) and cyclopentyl carbons (δ 20–35 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 128.17 (molecular weight) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detect N-H stretches (3200–3400 cm⁻¹) and C=N bonds (1600–1680 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and bond angles for unambiguous confirmation .

Q. What key physicochemical properties influence experimental design with this compound?

  • Molecular Weight : 128.17 g/mol (critical for stoichiometric calculations).
  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility; limited in water.
  • Stability : Hygroscopic; store under nitrogen at –20°C to prevent hydrolysis.
  • Reactivity : Hydrazide group participates in condensation and nucleophilic addition reactions .

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • PPE : Gloves, lab coats, and goggles mandatory.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Storage : Airtight containers with desiccants; avoid light exposure.
  • Waste Disposal : Neutralize with 1M HCl before disposal. Compliance with FDA non-therapeutic guidelines is essential .

Advanced Research Questions

Q. How can hydrazone derivatives of this compound be designed to explore structure-activity relationships (SAR)?

  • Derivatization : Condense with substituted aldehydes/ketones (e.g., nitrobenzaldehyde) to form hydrazones.
  • Electronic Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate reactivity.
  • Characterization : Use HPLC to assess purity (>95%) and compare bioactivity via in vitro assays (e.g., antimicrobial screening). Reference similar hydrazone designs with CAS 100-01-6 for methodology .

Q. What statistical approaches resolve contradictions in reactivity data across studies?

  • Benjamini-Hochberg Procedure : Control false discovery rates (FDR < 0.05) when analyzing multiple reaction outcomes.
  • Multivariate Analysis : Account for variables like solvent polarity (e.g., dielectric constant) and temperature gradients.
  • Meta-Analysis : Aggregate data from independent studies using random-effects models to identify consensus trends .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Optimize molecular geometry to calculate frontier orbitals (HOMO/LUMO) for reactivity insights.
  • Molecular Docking : Simulate binding affinities with proteins (e.g., enzymes) using AutoDock Vina.
  • Validation : Correlate computational results with in vitro IC₅₀ values from cytotoxicity assays .

Q. What methodologies assess the environmental impact of this compound derivatives?

  • Ecotoxicology Assays : Test acute toxicity using Daphnia magna (LC₅₀ < 10 mg/L indicates high hazard).
  • Degradation Studies : Track hydrolysis products via LC-MS under simulated environmental conditions (pH 7, 25°C).
  • Green Chemistry Metrics : Calculate atom economy (>80%) and E-factors (<2) to prioritize sustainable derivatives .

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